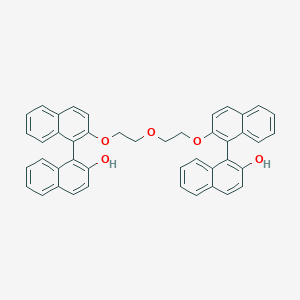![molecular formula C17H11F3N4S B287858 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B287858.png)
6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, it is believed that the compound interacts with specific enzymes and receptors in the body, leading to the inhibition of their activity. This inhibition can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have significant effects on the activity of specific enzymes and receptors in the body. These effects can lead to changes in various physiological processes, including metabolism, hormone regulation, and immune response.
実験室実験の利点と制限
The advantages of using 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments include its unique chemical structure, which makes it a potential candidate for various applications. However, there are limitations to its use, including its high cost and low availability. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments using this compound.
将来の方向性
There are several future directions for the study of 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. These include further studies on its mechanism of action, its potential applications in drug discovery, material science, and environmental remediation, and the development of new synthetic methods to improve its yield and purity. Additionally, the compound's potential toxicity and environmental impact should be studied to ensure its safe use in various applications.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its unique chemical structure and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
The synthesis of 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 1,1'-biphenyl-4-carboxylic acid with trifluoromethylthiocyanate and sodium azide. The reaction is carried out in the presence of a catalyst and solvent under specific conditions to obtain the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions.
科学的研究の応用
The unique chemical structure of 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine make it a promising compound for scientific research. It has been studied for its potential applications in drug discovery, material science, and environmental remediation. In drug discovery, this compound has shown promising results in inhibiting specific enzymes and receptors, which makes it a potential candidate for the treatment of various diseases. In material science, it has been studied for its potential applications in the development of new materials with unique properties. In environmental remediation, this compound has been studied for its potential applications in removing pollutants from water and soil.
特性
分子式 |
C17H11F3N4S |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
6-(4-phenylphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H11F3N4S/c18-17(19,20)15-21-22-16-24(15)23-14(10-25-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 |
InChIキー |
RTYYKACGIHGLJQ-UHFFFAOYSA-N |
SMILES |
C1C(=NN2C(=NN=C2S1)C(F)(F)F)C3=CC=C(C=C3)C4=CC=CC=C4 |
正規SMILES |
C1C(=NN2C(=NN=C2S1)C(F)(F)F)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[3,5-dicyano-6-[(Z)-[dimethylamino(piperidin-1-yl)methylidene]amino]-4-phenyl-4H-thiopyran-2-yl]-N,N-dimethylpiperidine-1-carboximidamide](/img/structure/B287782.png)
![2-(2,6-bis{[chloro(dimethylamino)methylene]amino}-3,5-dicyano-4H-thiopyran-4-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B287783.png)
![2-Amino-6-{2-[2-(2-{2-[(6-amino-3,5-dicyano-2-pyridinyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}-3,5-pyridinedicarbonitrile](/img/structure/B287786.png)


![1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B287790.png)
![5-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one](/img/structure/B287792.png)
![5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287793.png)
![7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile](/img/structure/B287794.png)
![6-amino-3,5',7'-trimethyl-2'-oxo-1-phenyl-1,1',3',4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)-5-carbonitrile](/img/structure/B287796.png)


![11,13-Dimethyl-15-oxatricyclo[8.2.2.1~4,7~]pentadeca-1(12),4,6,10,13-pentaene](/img/structure/B287801.png)